L-Valine, N-(1-oxooctadecyl)-

Descripción general

Descripción

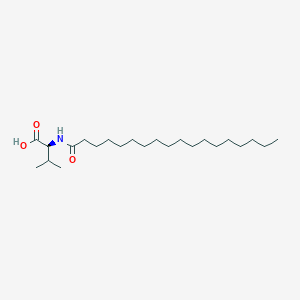

L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine, is a compound belonging to the class of N-acyl amino acids. It is composed of an octadecanoyl (stearoyl) group attached to the amino acid valine. This compound is part of the fatty acyls category, specifically the fatty amides and N-acyl amino acids subcategories .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Valine, N-(1-oxooctadecyl)- can be synthesized through an enzyme-catalyzed process. This involves the reaction of octadecanoic acid (stearic acid) with valine in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure the stability of the enzyme .

Industrial Production Methods

Industrial production of L-Valine, N-(1-oxooctadecyl)- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Valine, N-(1-oxooctadecyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Nutritional Applications

Animal Feed Additive

L-Valine plays a crucial role as an essential amino acid in animal nutrition. It is particularly important for the growth and development of livestock, including poultry and pigs. Studies have shown that supplementing animal feed with L-Valine can enhance lactation functions and improve overall growth performance . The global market for amino acids in animal feed is projected to grow significantly, with L-Valine being a key contributor due to its essential nature and positive effects on animal health .

| Application | Description |

|---|---|

| Poultry Feed | Enhances growth and egg production. |

| Swine Nutrition | Supports muscle development and overall health. |

| Aquaculture | Improves feed efficiency and growth rates in fish. |

Pharmaceutical Applications

Role in Mitochondrial Function

Recent studies have highlighted the protective effects of L-Valine on mitochondrial function. The compound has been shown to upregulate genes involved in mitochondrial biogenesis and dynamics, thereby improving ATP production and reducing oxidative stress . This makes L-Valine a potential therapeutic agent for conditions associated with mitochondrial dysfunction.

- Mechanism : L-Valine enhances the expression of PGC-1α and PGC-1β, which are critical for mitochondrial health.

- Clinical Relevance : Its application could extend to treating metabolic disorders and conditions characterized by oxidative stress.

Biotechnological Applications

Microbial Fermentation

L-Valine is predominantly produced through microbial fermentation processes, particularly using engineered strains of Corynebacterium glutamicum. Recent advancements in metabolic engineering have led to improved production efficiencies of L-Valine by optimizing metabolic pathways within these microorganisms . This biotechnological approach not only enhances yield but also reduces production costs.

| Microorganism | Yield (g/L) | Comments |

|---|---|---|

| Corynebacterium glutamicum | 29.85 | High glucose consumption rate. |

| Escherichia coli | Variable | Requires optimization for higher yields. |

Cosmetic Applications

Skin Care Products

L-Valine's moisturizing properties make it a valuable ingredient in cosmetic formulations. It is known to promote collagen synthesis, which is crucial for maintaining skin elasticity and hydration . The incorporation of L-Valine into skincare products can enhance their effectiveness and appeal to consumers seeking anti-aging benefits.

Industrial Applications

Chemical Synthesis

L-Valine serves as a building block in the synthesis of various pharmaceuticals and biochemicals, including antiviral drugs and antibiotics like monensin and valanimycin . Its structural properties allow it to participate in chemical reactions that are essential for drug development.

Case Study 1: L-Valine in Animal Nutrition

A study conducted on broiler chickens demonstrated that supplementation with L-Valine resulted in a significant increase in weight gain and feed conversion ratios compared to control groups without supplementation. This highlights the amino acid's effectiveness as a growth promoter in poultry diets.

Case Study 2: Mitochondrial Protection

In vitro experiments showed that treatment with L-Valine improved mitochondrial function under oxidative stress conditions by enhancing ATP production rates by up to 30%. This suggests its potential use as a dietary supplement for individuals with metabolic disorders.

Mecanismo De Acción

The mechanism of action of L-Valine, N-(1-oxooctadecyl)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific receptors and signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-hexanoyl alanine

- N-octanoyl alanine

- N-decanoyl alanine

Uniqueness

L-Valine, N-(1-oxooctadecyl)- is unique due to its long-chain fatty acid component, which imparts distinct physicochemical properties. This makes it particularly effective in modulating membrane properties and interacting with hydrophobic regions of proteins .

Actividad Biológica

L-Valine, N-(1-oxooctadecyl)- is a derivative of the essential amino acid L-Valine, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant case studies.

Overview of L-Valine

L-Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. It is essential for human health, contributing to muscle growth, tissue repair, and energy production. Its chemical structure includes an α-amino group, an α-carboxylic acid group, and a side chain that classifies it as a nonpolar amino acid. The significance of L-Valine extends beyond basic nutrition; it has been implicated in various metabolic pathways and therapeutic applications.

L-Valine exerts its biological effects through several mechanisms:

- Muscle Metabolism : As a BCAA, L-Valine is primarily catabolized in muscle tissue. It contributes to ATP generation via the Krebs cycle by producing propionyl-CoA, a glucogenic precursor .

- Oxidative Stress Modulation : Studies indicate that high concentrations of L-Valine are associated with increased oxidative stress markers in conditions like Type 2 Diabetes Mellitus (T2DM). Specifically, L-Val levels correlate positively with malondialdehyde (MDA) and negatively with superoxide dismutase (SOD) levels, suggesting its role in oxidative damage .

- Immune Function : L-Valine enhances macrophage phagocytosis by activating the PI3K/Akt signaling pathway and inhibiting arginase activity. This mechanism can boost immune responses against drug-resistant pathogens .

Biological Activity and Health Implications

The biological activity of L-Valine can be summarized in the following table:

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Muscle Growth | Promotes protein synthesis and muscle repair | Essential for athletes and bodybuilders |

| Energy Production | Serves as a substrate for gluconeogenesis | Supports endurance during physical activity |

| Oxidative Stress Management | Modulates oxidative stress markers | Potentially protective against metabolic diseases |

| Immune Enhancement | Activates macrophage function | Aids in fighting infections |

| Neuroprotective Effects | May influence neurotransmitter synthesis | Possible implications in neurological disorders |

Case Studies

- Oxidative Stress and Diabetes : A study involving 816 participants demonstrated that elevated levels of L-Valine were significantly associated with newly diagnosed diabetes mellitus (NDM). The odds ratio indicated a 2.25-fold increase in NDM risk among individuals with high L-Val levels .

- Production Enhancement in Microbial Systems : Research on the yeast Saccharomyces cerevisiae showed that genetic modifications could enhance valine production significantly. This study highlighted the potential of engineered strains for increased yield in industrial applications .

- PPARγ Activation : Novel derivatives of valine have been identified that activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and glucose metabolism. These findings suggest that valine derivatives could be explored for therapeutic interventions in metabolic disorders .

Propiedades

IUPAC Name |

(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMISGYHBUSIB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564256 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-32-9 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.